molecular formula C25H22F3N5O B11223688 1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide

1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B11223688
M. Wt: 465.5 g/mol
InChI Key: XMBYJBFKQITXES-UHFFFAOYSA-N
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Description

1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperidine ring, and phenyl groups substituted with trifluoromethyl groups

Preparation Methods

The synthesis of 1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions, followed by the introduction of the piperidine ring and the phenyl groups with trifluoromethyl substitutions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the piperidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets in the body. It may exhibit anticancer, antiviral, or anti-inflammatory properties.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways, including its role in modulating enzyme activity and signal transduction.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of various biomolecules.

    Industrial Applications: It may be used in the development of new materials, catalysts, or chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors on the cell surface, modulating signal transduction pathways. The trifluoromethyl groups and the pyrrolo[2,3-d]pyrimidine core play crucial roles in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

    GSK2606414: A potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which shares structural similarities with the pyrrolo[2,3-d]pyrimidine core.

    PHTPP: A selective estrogen receptor β (ERβ) antagonist with a pyrazolo[1,5-a]pyrimidine structure, highlighting the versatility of pyrimidine derivatives in targeting different biological pathways.

    Fipronil: A phenylpyrazole insecticide with trifluoromethyl substitutions, demonstrating the importance of trifluoromethyl groups in enhancing biological activity.

Properties

Molecular Formula

C25H22F3N5O

Molecular Weight

465.5 g/mol

IUPAC Name

1-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H22F3N5O/c26-25(27,28)18-7-4-8-19(13-18)33-14-20(16-5-2-1-3-6-16)21-23(30-15-31-24(21)33)32-11-9-17(10-12-32)22(29)34/h1-8,13-15,17H,9-12H2,(H2,29,34)

InChI Key

XMBYJBFKQITXES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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